3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound . Pyrazolo[1,5-a]pyrimidines are known for their wide range of biological and pharmacological activities .
Molecular Structure Analysis
The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . It also has various substituents attached to this core, including a 3,4-dimethoxyphenyl group, a morpholinopropyl group, and two methyl groups .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, such as aromatic substitution reactions like nitration, halogenation, and formylation .Scientific Research Applications
Synthesis in Heterocyclic Chemistry
A range of novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, benzimidazolo[1,2-a]pyrimidine, 1,2,3,4-tetrazolo[1,5-a]pyrimidine, azopyrazolo[1,5- a]pyrimidine, pyrimido[4', 5':3,4]pyrazolo[1,5-a]pyrimidines, and pyridine derivatives have been synthesized, incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety. This research highlights the diverse potential of pyrazolo[1,5-a]pyrimidine in synthetic heterocyclic chemistry (Ho & Suen, 2013).
Antagonistic Activity
Research has been conducted on synthesizing novel 3-sulfonyl-pyrazolo[1,5-a]pyrimidines to investigate their antagonistic structure-activity relationship, particularly their receptor antagonistic activity. This research is significant in understanding the pharmacological potential of pyrazolo[1,5-a]pyrimidine derivatives (Ivachtchenko et al., 2011).
Development of Tetraheterocyclic Systems
Pyridopyrazlopyrimidine derivatives have been developed, which have been used to form tetraheterocyclic systems. This research provides insight into the structural capabilities and potential applications of pyrazolo[1,5-a]pyrimidin in creating complex heterocyclic compounds (El-Essawy, 2010).
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis (M.tb). This research involves the design and synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amine analogues and evaluates their structure–activity relationship, providing valuable insights into their potential as inhibitors of M.tb (Sutherland et al., 2022).
Anticancer Activity
Some newly synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their antitumor activity. This research underscores the potential of pyrazolo[3,4-d]pyrimidine derivatives in the development of novel anticancer agents (Abdellatif et al., 2014).
Synthesis and Inhibition Properties
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their inhibition properties against enzymes like acetylcholinesterase and carbonic anhydrase. This study contributes to the understanding of the biological activity spectrum of pyrazolo[3,4-d]pyrimidine derivatives (Aydin, Anil, & Demir, 2021).
Antimicrobial Applications
Novel derivatives containing pyrazole, pyrimidine, and morpholine analogues have been synthesized and evaluated for their antimicrobial activity. The presence of electron withdrawing groups in these compounds has been observed to significantly enhance their antimicrobial activity (Desai, Patel, & Dave, 2016).
Future Directions
The future research directions for this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action . It could also be interesting to study its potential applications in medicinal chemistry, given the known activities of related pyrazolo[1,5-a]pyrimidines .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-16-14-21(24-8-5-9-27-10-12-31-13-11-27)28-23(25-16)22(17(2)26-28)18-6-7-19(29-3)20(15-18)30-4/h6-7,14-15,24H,5,8-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSFVSJKILJPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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